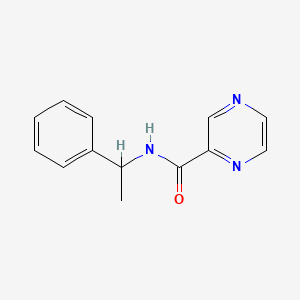

N-(1-phenylethyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10(11-5-3-2-4-6-11)16-13(17)12-9-14-7-8-15-12/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULWZMASDGULLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine. One common method is to first convert pyrazine-2-carboxylic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 1-phenylethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, alternative reagents such as the Yamaguchi reagent can be employed to avoid the use of toxic chemicals like thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-(1-phenylethyl)pyrazine-2-amine .

Scientific Research Applications

N-(1-phenylethyl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a first-line drug for tuberculosis.

Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in fatty acid synthesis. This interaction can inhibit the growth of certain bacteria, similar to the action of pyrazinamide .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Alkylamino Chains: Derivatives with longer alkyl chains (e.g., heptylamino in 4e) demonstrate enhanced antimycobacterial activity, likely due to increased lipophilicity improving membrane permeability .

- Halogen Substitution : Chlorine at the pyrazine (6-Cl) and phenyl (4-Cl) positions (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) enhances activity, possibly through electron-withdrawing effects strengthening target binding .

- Phenyl Ring Modifications : Electron-donating groups (e.g., -OH in 3c) reduce cytotoxicity, while electron-withdrawing groups (e.g., -CF₃ in 1b) improve potency but may affect selectivity .

Stability and Degradation

- Degradation Pathways : Analogs like BTZ1 and BTZ2 form under oxidative conditions, indicating susceptibility of boronic acid-containing derivatives to deboronation. This highlights the importance of substituent choice for stability .

Q & A

Q. What synthetic methodologies are recommended for N-(1-phenylethyl)pyrazine-2-carboxamide?

The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrazine-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with 1-phenylethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (DMF, DCM).

- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .

- Optimization : Temperature control (0–25°C) and inert atmospheres (N₂) improve yield and reduce side reactions.

Q. How is the crystal structure of this compound determined?

X-ray crystallography using programs like SHELXL is standard. Single crystals are grown via slow evaporation from polar solvents (e.g., ethanol). Structural analysis reveals:

- Hydrogen bonding : N—H⋯N interactions between the pyrazine carboxamide and aromatic rings, forming supramolecular motifs (e.g., R₂²(10) ring patterns) .

- Dihedral angles : For related analogs, angles between pyrazine and phenyl rings range from 61.34° to 84.33°, influencing molecular packing .

Q. What in vitro assays evaluate the biological activity of this compound?

- Minimum Inhibitory Concentration (MIC) : Tested against pathogens like Mycobacterium tuberculosis (e.g., MIC ≥32 µg/mL for analogs) .

- Cytotoxicity (CC₅₀) : Assessed using mammalian cell lines (e.g., Vero cells) to calculate the Selectivity Index (SI = CC₅₀/MIC) . An SI >10 is required for advancing to in vivo studies .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies often arise from assay variability (e.g., inoculum size, growth media). Methodological solutions include:

- Standardization : Follow CLSI guidelines for MIC assays.

- Orthogonal assays : Use isothermal titration calorimetry (ITC) to validate target binding or transcriptomic profiling to confirm mechanism of action .

- Structural analogs : Compare activity trends; e.g., nitro-substituted phenyl groups enhance antimycobacterial activity .

Q. What computational strategies support structure-activity relationship (SAR) analysis?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., M. tuberculosis CmaA2 enzyme, PDB: 3HEM) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond acceptors. For example, pyrazine ring planarity correlates with improved target binding .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are metal complexes of this compound synthesized and characterized?

- Synthesis : React the ligand with metal precursors (e.g., [RuCl(CO)H(PPh₃)₃]) in THF under reflux. Yields range from 65–88% .

- Characterization :

- Spectroscopy : NMR (¹H, ¹³C) confirms coordination shifts; IR identifies ν(C=O) and ν(N—H) changes.

- X-ray crystallography : Reveals octahedral geometry for Ru(II) complexes, with pyrazine acting as a bidentate ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.